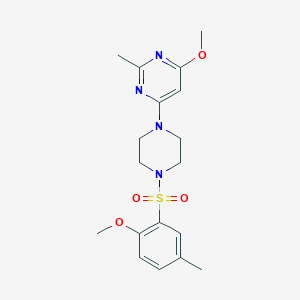

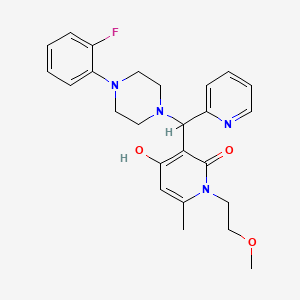

![molecular formula C18H18FN5O B2527602 N-[氰基-(2-氟苯基)甲基]-1-吡嗪-2-基哌啶-4-甲酰胺 CAS No. 1436252-97-9](/img/structure/B2527602.png)

N-[氰基-(2-氟苯基)甲基]-1-吡嗪-2-基哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide is a chemical entity that appears to be related to various synthesized amide derivatives. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide and carboxamide moieties have been synthesized and studied for their properties and potential applications. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives exhibit colorimetric sensing of fluoride anions, which suggests that the compound may also have interesting and useful properties .

Synthesis Analysis

The synthesis of related compounds involves direct acylation reactions and cross-coupling reactions. For example, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives is achieved through acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides are synthesized via Suzuki cross-coupling reactions . These methods could potentially be adapted for the synthesis of N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide, although the specific details would depend on the reactivity of the starting materials and the conditions required for the coupling and acylation steps.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray single crystallography, NMR, and DFT calculations. For instance, the solid-state properties of benzamide derivatives were revealed by X-ray crystallography, and their hydrogen bonding interactions were examined through UV-Vis absorption and NMR analyses . The pyrazoline ring in a related compound adopts a flat-envelope conformation, and the orientation of the substituted phenyl ring is almost perpendicular to the heterocycle . These structural insights provide a basis for understanding the molecular conformation and potential intermolecular interactions of N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide.

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with anions and the transfer of pi density. For example, a benzamide derivative containing a 3,5-dinitrophenyl group undergoes a color transition in response to fluoride anion, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . The carboxamide moiety in another compound is involved in an intermolecular hydrogen bond with the amide group . These reactions suggest that N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide may also participate in specific chemical interactions, potentially leading to applications in sensing or as a reagent in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. DFT calculations have been employed to determine reactivity parameters such as frontier molecular orbitals, energy gaps, electron affinity, ionization energy, electrophilicity index, chemical softness, and hardness . These properties are influenced by the nature of the substituents and the extent of pi-electronic delocalization. The NLO behavior of compounds is also examined in relation to their electronic properties . Such computational studies could be applied to N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide to predict its reactivity and potential applications in materials science or molecular electronics.

科学研究应用

合成与表征

- 一项关于与所要求化合物在结构上相似的合成大麻素的合成和表征的研究,强调了对“研究化学品”进行准确识别和分析的重要性。这些合成工艺和分析表征提供了基础知识,可应用于 N-[氰基-(2-氟苯基)甲基]-1-吡嗪-2-基哌啶-4-甲酰胺 的合成和研究,强调了错误标记的可能性和彻底化学分析的必要性 (McLaughlin 等人,2016 年)。

生物活性与应用

- 对各种 N-芳基吡嗪-2-甲酰胺的抗菌和抗结核活性进行的研究揭示了它们治疗细菌感染的潜力。这表明具有类似结构的化合物(如 N-[氰基-(2-氟苯基)甲基]-1-吡嗪-2-基哌啶-4-甲酰胺)也可能表现出有趣的生物活性,值得探索其潜在治疗应用 (Zítko 等人,2015 年)。

计算和实验研究

- 一项将计算和实验方法相结合以分析联吡啶衍生物合成的研究,提供了对化学行为的见解,包括非线性光学性质和分子对接分析。此类方法可应用于 N-[氰基-(2-氟苯基)甲基]-1-吡嗪-2-基哌啶-4-甲酰胺,以预测其物理性质和与生物靶标的潜在相互作用,表明其在材料科学或药物发现中的应用 (Jayarajan 等人,2019 年)。

属性

IUPAC Name |

N-[cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O/c19-15-4-2-1-3-14(15)16(11-20)23-18(25)13-5-9-24(10-6-13)17-12-21-7-8-22-17/h1-4,7-8,12-13,16H,5-6,9-10H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODBFOLMGNETOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC(C#N)C2=CC=CC=C2F)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Cyano(2-fluorophenyl)methyl]-1-(pyrazin-2-YL)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

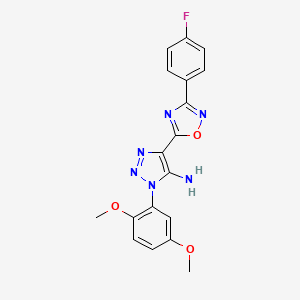

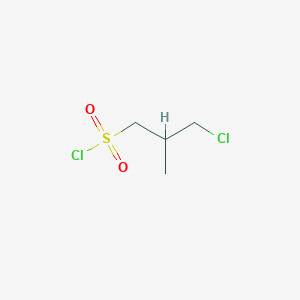

![2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide](/img/structure/B2527520.png)

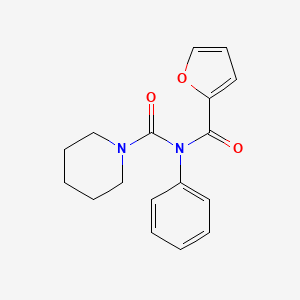

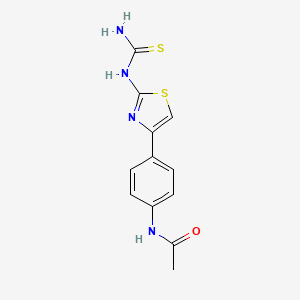

![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone](/img/structure/B2527521.png)

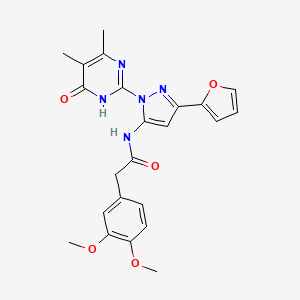

![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B2527524.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2527527.png)

![2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2527529.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2527540.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2527541.png)